3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Overview
Description
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine typically involves the halogenation of a pyridine derivative followed by the introduction of a methylsulfanyl group. One common method is the bromination and chlorination of 2-(methylsulfanyl)pyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, amino, or thiol-substituted pyridines.
Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.
Scientific Research Applications
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-(methylsulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
3-Bromo-5-chloro-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a methylsulfanyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTETYEXLILUPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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